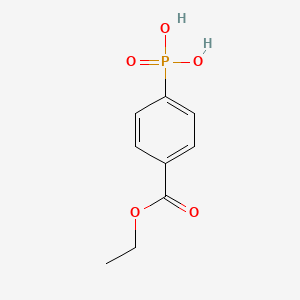
alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. The compound is often used in metabolic research, clinical diagnostics, and environmental studies due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester typically involves the acetylation of vanillylmandelic acid followed by esterification. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step involves the reaction of the acetylated vanillylmandelic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, alcohols, and substituted vanillylmandelic acid derivatives.
Scientific Research Applications
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of vanillylmandelic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.
Medicine: Utilized in clinical diagnostics to measure catecholamine levels in patients with neuroendocrine tumors.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, and soil samples.
Mechanism of Action
The mechanism of action of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of catecholamines in biological systems. The molecular targets include enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester Diacetate
- Alpha,4-Diacetoxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester
Uniqueness
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its specific labeling with deuterium, which provides enhanced stability and precision in tracking metabolic pathways. This makes it particularly valuable in studies requiring high accuracy and sensitivity.
Properties
IUPAC Name |
ethyl 2-acetyloxy-2-[4-acetyloxy-3-(trideuteriomethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPBIJSPHHIPX-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









